molecular formula C6H9N3 B3153117 N2-Methylpyridine-2,6-diamine CAS No. 75135-46-5

N2-Methylpyridine-2,6-diamine

Cat. No.: B3153117
CAS No.: 75135-46-5
M. Wt: 123.16 g/mol
InChI Key: GEBXBSQVHUADFD-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,6-diamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound N2-Methylpyridine-2,6-diamine is 123.079647300 g/mol and the complexity rating of the compound is 84.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N2-Methylpyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Methylpyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-methylpyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXBSQVHUADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717367
Record name N~2~-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75135-46-5
Record name N~2~-Methylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N2-Methylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Applications of


-Methylpyridine-2,6-diamine 

Executive Summary


-Methylpyridine-2,6-diamine (CAS 75135-46-5), also known as 2-amino-6-(methylamino)pyridine, is a critical pyridine-based scaffold used primarily as a ligand in organometallic catalysis and as a pharmacophore in medicinal chemistry.[1][2] Unlike its isomer 2-amino-6-methylpyridine (6-amino-2-picoline), which bears a methyl group on the carbon ring, this compound features a methyl group on the exocyclic nitrogen. This structural distinction imparts unique hydrogen-bonding capabilities, making it a valuable intermediate for the synthesis of kinase inhibitors and transition metal complexes (e.g., Ruthenium). This guide provides a definitive physicochemical profile, synthesis logic, and handling protocols for researchers.

Molecular Identity & Structural Analysis

The structural integrity of


-Methylpyridine-2,6-diamine relies on the asymmetry introduced by the mono-methylation of one amino group. This asymmetry breaks the 

symmetry observed in the parent 2,6-diaminopyridine, creating distinct electronic environments for the ring protons.
Attribute Specification
IUPAC Name

-Methylpyridine-2,6-diamine
Common Synonyms 2-Amino-6-(methylamino)pyridine; 2,6-Pyridinediamine,

-methyl-
CAS Registry Number 75135-46-5
Molecular Formula

Molecular Weight 123.16 g/mol
SMILES CNc1cccc(n1)N
InChI Key GEBXBSQVHUADFD-UHFFFAOYSA-N

Critical Distinction: Researchers must distinguish this compound from 2-amino-6-methylpyridine (CAS 1824-81-3) . The latter has a methyl group on the ring carbon (C6), whereas the target compound has the methyl on the exocyclic nitrogen.

Physicochemical Profile

The following data aggregates experimental observations and calculated properties. The compound typically exists as a solid at room temperature, with solubility characteristics typical of polar aminopyridines.

Property Value / Description Notes
Physical State Solid (Crystalline)Typically off-white to pale yellow or light brown.
Melting Point ~80–100 °C (Estimated)Parent 2,6-diaminopyridine melts at 117–122 °C. Methylation typically lowers MP due to disrupted H-bonding networks.
Boiling Point >250 °C (Predicted)Decomposes before boiling at atmospheric pressure.
pKa (Ring N) ~6.5–7.0More basic than pyridine (5.2) due to electron donation from two amino groups.
LogP 0.55 (Predicted)Slightly more lipophilic than 2,6-diaminopyridine (0.2) due to the methyl group.[3]
Solubility Soluble: DMSO, MeOH, DCM, THF. Slightly Soluble: Water.Protonation (pH < 5) significantly increases aqueous solubility.

Spectral Characterization (Self-Validating Data)

To validate the identity of synthesized or purchased material, compare experimental NMR data against the following signatures. The asymmetry is the key diagnostic feature.

H NMR (DMSO- or CDCl )
  • 
     2.83 ppm (3H, d, 
    
    
    
    Hz):
    The methyl group attached to nitrogen.[4] The doublet splitting arises from coupling with the adjacent NH proton.
  • 
     4.30 ppm (3H, m):  Overlapping signals for the primary amine (-NH
    
    
    
    ) and the secondary amine (-NH-). Note: In DMSO, these may resolve into distinct broad singlets.
  • 
     5.74 ppm (1H, d, 
    
    
    
    Hz):
    Ring proton at C3 (ortho to -NHMe).[4]
  • 
     5.83 ppm (1H, d, 
    
    
    
    Hz):
    Ring proton at C5 (ortho to -NH
    
    
    ).[4]
  • 
     7.24 ppm (1H, t, 
    
    
    
    Hz):
    Ring proton at C4 (meta to both nitrogens).

Diagnostic Logic: If you observe a singlet for the methyl group around 2.3–2.4 ppm, you likely have the carbon-methylated isomer (2-amino-6-picoline). The N-methyl group must appear downfield (~2.8 ppm) and often shows coupling to the NH.

Synthesis & Manufacturing Logic

The synthesis requires controlling the nucleophilic aromatic substitution (


) to prevent over-methylation (forming the dimethyl derivative).
Primary Route: Sequential Displacement from 2,6-Dihalopyridine

Starting with 2,6-dichloropyridine (or the more reactive 2,6-difluoropyridine), the synthesis proceeds in two steps.

Step 1: Mono-amination

  • Reagents: 2,6-Dichloropyridine + Methylamine (1.0–1.1 eq).

  • Conditions: Ethanol/Water or THF, mild heat (40–60 °C).

  • Control: Use stoichiometric methylamine to minimize formation of 2,6-bis(methylamino)pyridine.

  • Intermediate: 2-chloro-6-(methylamino)pyridine.

Step 2: Amination

  • Reagents: Intermediate + Ammonia (excess).

  • Conditions: High pressure (autoclave) or sealed tube, Cu catalyst (optional), >100 °C.

  • Product:

    
    -Methylpyridine-2,6-diamine.[1][2][5][6]
    
Process Flow Diagram (DOT)

SynthesisPath Start 2,6-Dichloropyridine Step1 Reaction: MeNH2 (1 eq) Solvent: EtOH, 60°C Start->Step1 Inter Intermediate: 2-Chloro-6-(methylamino)pyridine Step1->Inter Major Side Impurity: 2,6-Bis(methylamino)pyridine Step1->Side Over-reaction Step2 Reaction: NH3 (excess) High Temp/Pressure Inter->Step2 Final Product: N2-Methylpyridine-2,6-diamine Step2->Final

Caption: Sequential


 pathway for the selective synthesis of CAS 75135-46-5. Note the critical stoichiometry control in Step 1 to avoid the bis-methylated impurity.

Applications in Research & Drug Discovery

Kinase Inhibitor Scaffolds

The 2,6-diaminopyridine motif is a "privileged structure" in kinase inhibition (e.g., CDK, PI3K inhibitors).

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino groups act as donors.

  • Role of Methylation: The

    
    -methyl group modulates the H-bond donor capability (removing one donor proton) and increases lipophilicity, altering the pharmacokinetic profile (solubility, membrane permeability) without changing the core electronic scaffold significantly.
    
Ligand Design (Ruthenium Complexes)

As detailed in recent crystallographic studies (e.g., CrystEngComm, 2024), this compound serves as a bridging ligand in paddlewheel diruthenium complexes.

  • Coordination: It coordinates via the pyridine nitrogen and the deprotonated amide nitrogen, forming stable amidate complexes capable of catalyzing carbene transfer reactions.

Handling, Stability, & Safety (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

Storage Protocol:

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon).

  • Temperature: 2–8 °C (Refrigerate) to prevent slow oxidation (browning).

  • Incompatibility: Strong oxidizing agents, acid chlorides.[7]

Self-Validating Purity Check: Before use in critical assays, dissolve a small sample in DMSO-


. Run a quick 

H NMR.
  • Pass: Distinct doublet at 2.83 ppm and integration ratio of Methyl:Ring protons is 3:3.

  • Fail: Presence of singlet at ~2.3 ppm (wrong isomer) or singlet at ~2.9 ppm with no other amino peaks (bis-methylated).

References

  • Chemical Identification & CAS: N2-Methylpyridine-2,6-diamine (CAS 75135-46-5). PubChem & Chemical Book Listings.

  • Spectral Data (NMR): Inuzuka, K., & Fujimoto, A. (1990).[4] "The Amino-Imino Tautomerization of 2,6-Diaminopyridine by Interaction with Ethanol." Bulletin of the Chemical Society of Japan, 63(1), 216–220.[4] (Provides specific NMR shifts for the methylamino derivative).

  • Synthesis & Applications (Ru Complexes): CrystEngComm, 2024. "Intrinsically chiral paddlewheel diruthenium complexes." (Describes use as a ligand).

  • Isomer Distinction: 2-Amino-6-methylpyridine (CAS 1824-81-3). Sigma-Aldrich Product Sheet. (Used for exclusion criteria).

Sources

spectroscopic data (NMR, IR, Mass Spec) of N2-Methylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Analysis of N₂-Methylpyridine-2,6-diamine

Introduction: Elucidating the Structure of a Key Synthetic Building Block

N₂-Methylpyridine-2,6-diamine (CAS: 75135-46-5) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of a primary amine, a secondary amine, and a pyridine nitrogen atom provides multiple sites for chemical modification, making it a versatile scaffold for the synthesis of novel compounds, including potential kinase inhibitors and metal ligands.

This technical guide, therefore, serves as an in-depth, expert-led analysis of the expected spectroscopic signature of N₂-Methylpyridine-2,6-diamine. Drawing upon foundational principles of spectroscopy and comparative data from structurally analogous compounds, this document provides a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule's analytical profile.

Molecular Overview:

  • Chemical Name: N₂-Methylpyridine-2,6-diamine

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • Structure: Chemical Structure of N₂-Methylpyridine-2,6-diamine (Note: Placeholder for actual chemical structure image)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For N₂-Methylpyridine-2,6-diamine, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

Guiding Principles for NMR Analysis

The pyridine ring's electron-withdrawing nature, combined with the electron-donating effects of the two amino groups, creates a distinct electronic environment for each proton and carbon. The asymmetry of the molecule (a primary amine at C6 and a secondary methylamine at C2) ensures that all three aromatic protons and all six carbons are chemically non-equivalent, leading to distinct signals for each.

A critical consideration is the behavior of the amine (N-H) protons. Their chemical shifts are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In protic solvents, their signals are often broad and may not show coupling to adjacent protons. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is often advantageous as it slows the rate of proton exchange, resulting in sharper N-H signals compared to solvents like chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show seven distinct signals. The analysis below is based on established substituent effects on the pyridine scaffold.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Expert Insights
H4 (Pyridine Ring)~7.20 - 7.40Triplet (t)1HThis proton is coupled to both H3 and H5, resulting in a triplet. It is typically the most downfield of the pyridine ring protons in this substitution pattern.
H3 (Pyridine Ring)~6.20 - 6.40Doublet (d)1HCoupled to H4. The strong electron-donating effect of the adjacent C2-NHCH₃ group shifts this proton significantly upfield.
H5 (Pyridine Ring)~5.80 - 6.00Doublet (d)1HCoupled to H4. The C6-NH₂ group also exerts a strong upfield effect, making this one of the most shielded aromatic protons.
C6-NH ₂ (Primary Amine)~4.50 - 5.50Broad Singlet (br s)2HThe chemical shift is highly variable. This signal will disappear upon the addition of a drop of D₂O, confirming its identity as labile protons.
C2-NH (Secondary Amine)~5.00 - 6.00Broad Singlet (br s)1HAlso variable and will exchange with D₂O. It may appear as a broad quartet if coupling to the methyl protons is resolved (unlikely in most solvents).
N-CH ₃ (Methyl)~2.80 - 2.90Singlet (s) or Doublet (d)3HExpected to be a singlet due to rapid N-H exchange decoupling it from the N-H proton. In some conditions (e.g., low temperature in DMSO), it may appear as a doublet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
C2, C6 (Attached to N)158.0 - 162.0These carbons are directly bonded to nitrogen atoms within and outside the ring, making them the most deshielded (downfield) carbons in the spectrum. They will appear as two distinct signals.
C4 (Pyridine Ring)137.0 - 140.0This carbon is para to the ring nitrogen and is typically found in this region for 2,6-disubstituted pyridines.
C3, C5 (Pyridine Ring)100.0 - 108.0These carbons are significantly shielded (shifted upfield) by the strong electron-donating effect of the attached amino groups. They will appear as two distinct signals.
N-C H₃ (Methyl)29.0 - 32.0A typical chemical shift for a methyl group attached to a nitrogen atom.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N₂-Methylpyridine-2,6-diamine in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for sharper N-H peaks, or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with 16-32 scans.

    • To confirm amine protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should diminish or disappear.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[1]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis P1 Dissolve 5-10 mg in ~0.7 mL DMSO-d6 P2 Add TMS Standard P1->P2 A1 Acquire 1H Spectrum (16-32 scans) P2->A1 A2 Add D2O & Re-acquire 1H (Confirms N-H) A1->A2 D1 Fourier Transform A2->D1 A3 Acquire 13C Spectrum (1024+ scans) A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Calibrate to TMS (0 ppm) D2->D3 D4 Assign Peaks (Shift, Multiplicity, Integration) D3->D4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The spectrum of N₂-Methylpyridine-2,6-diamine will be characterized by distinct absorptions from its primary amine, secondary amine, and aromatic ring structures.

Predicted IR Absorption Bands

The presence of both primary (-NH₂) and secondary (-NHCH₃) amines provides a highly diagnostic fingerprint in the N-H stretching region.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Expert Insights
N-H Stretch (Primary Amine)3450 - 3300MediumA characteristic pair of sharp peaks (asymmetric and symmetric stretches) is expected for the -NH₂ group.
N-H Stretch (Secondary Amine)3350 - 3310Medium-WeakA single, sharp peak is expected for the -NHCH₃ group, often appearing slightly overlapped with the primary amine signals.
Aromatic C-H Stretch3100 - 3000Medium-WeakAbsorption bands in this region confirm the presence of C-H bonds on the aromatic pyridine ring.
Aliphatic C-H Stretch2980 - 2850Medium-WeakThese bands correspond to the stretching vibrations of the methyl (CH₃) group.
N-H Bend (Primary Amine)1650 - 1580StrongA strong, sharp "scissoring" vibration band is a key indicator of a primary amine.
Aromatic C=C & C=N Stretch1620 - 1450Strong-MediumA series of sharp peaks in this "fingerprint" region are characteristic of the pyridine ring vibrations.
C-N Stretch1340 - 1250StrongThe stretching vibration of the C-N bond in aromatic amines is typically strong and found in this region.
N-H Wag (Out-of-plane bend)910 - 670Strong, BroadA broad, strong absorption is expected due to the out-of-plane bending of the N-H bonds in both amine groups.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1 mg) of N₂-Methylpyridine-2,6-diamine with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis P1 Grind ~1 mg Sample with ~100 mg KBr P2 Press into Transparent Pellet P1->P2 A1 Run Background Scan (Empty Holder) P2->A1 A2 Acquire Sample Spectrum (4000-400 cm-1) A1->A2 D1 Identify Peak Positions (Wavenumber, cm-1) A2->D1 D2 Correlate Peaks to Functional Group Vibrations D1->D2

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For N₂-Methylpyridine-2,6-diamine, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

Predicted Mass Spectral Data

The molecule is expected to produce a clear molecular ion peak. The fragmentation will be driven by the stability of the pyridine ring and the cleavage of bonds adjacent to the nitrogen atoms.

Ion Predicted m/z Identity Rationale & Expert Insights
[M]⁺•123Molecular IonThe parent ion corresponding to the intact molecule minus one electron. An odd molecular weight is consistent with the nitrogen rule (3 nitrogen atoms).
[M-15]⁺108[M - •CH₃]⁺A prominent peak resulting from the loss of the methyl radical. This is a common and favorable fragmentation for N-methyl amines.
[M-16]⁺107[M - •NH₂]⁺Loss of the primary amino radical is a possible fragmentation pathway.
[M-27]⁺96[M - HCN]⁺•A characteristic fragmentation of the pyridine ring itself, involving the loss of hydrogen cyanide.
[M-30]⁺93[M - CH₂=NH]⁺•Result of alpha-cleavage and rearrangement at the secondary amine.

High-Resolution MS (HRMS): The calculated exact mass for the protonated molecule [C₆H₉N₃ + H]⁺ is 124.0875 . An experimental HRMS measurement within a few parts per million (ppm) of this value provides definitive confirmation of the molecular formula.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule and will likely produce a strong protonated molecular ion [M+H]⁺ at m/z 124. Electron impact (EI) is a harder technique that would yield more fragmentation and a molecular ion [M]⁺• at m/z 123.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion (m/z 123 or 124) to induce fragmentation and confirm the predicted fragment ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis P1 Dissolve <1 mg Sample in Methanol/Acetonitrile A1 Infuse Sample into ESI Source P1->A1 A2 Acquire Full Scan MS (Identify [M+H]+) A1->A2 A3 Perform MS/MS on [M+H]+ (Fragmentation Analysis) A2->A3 D1 Determine Exact Mass of Molecular Ion A2->D1 D3 Analyze Fragmentation Pattern A3->D3 D2 Confirm Elemental Composition (C6H9N3) D1->D2

Caption: General workflow for structural analysis by high-resolution mass spectrometry.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and Mass Spectrometry data for N₂-Methylpyridine-2,6-diamine. By integrating fundamental spectroscopic principles with data from analogous structures, a clear and detailed analytical profile has been constructed. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein serve as a robust reference for researchers to confirm the identity, purity, and structure of this valuable chemical intermediate, thereby ensuring the integrity and success of their scientific endeavors.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Kaya, I., & Avci, A. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 62(3), 170-179.
  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Buchachenko, A. L., & Pokrovskaya, M. V. (2019). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 24(15), 2789. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Amino-6-methylpyridine. AIST. Retrieved from [Link]

  • University of Calgary. (n.d.). 13Carbon NMR. Retrieved from [Link]

Sources

safety, handling, and MSDS for N2-Methylpyridine-2,6-diamine

Technical Monograph: Safe Handling and Application of -Methylpyridine-2,6-diamine

Document Control:

  • Compound: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Methylpyridine-2,6-diamine[1][2][3][4][5][6][7][8]
    
  • CAS Registry Number: 75135-46-5[1][2][3][5][7][9]

  • Classification: Functionalized Aminopyridine / Research Intermediate

  • Risk Level: High Caution (Treat as Potent/Toxic by Analogy)

Chemical Identity & Significance[1][3][4][10]

3

PNP pincer ligandskinase inhibitor discovery
Structural Specifications
ParameterSpecification
IUPAC Name

-methylpyridine-2,6-diamine
Synonyms 2-amino-6-(methylamino)pyridine; 6-methylaminopyridin-2-amine
Molecular Formula

Molecular Weight 123.16 g/mol
SMILES CNC1=CC=CC(N)=N1
Structure Pyridine ring with

at C2 and

at C6

Physicochemical Profile & Stability

Understanding the physical state is critical for engineering controls. While specific experimental values for this CAS are sparse in public literature, properties are inferred from close structural analogs (2,6-diaminopyridine) and vendor data.

PropertyValue / ObservationRelevance to Safety
Physical State Solid (Powder/Crystalline)Dust inhalation hazard.
Color Off-white to light brownDarkening indicates oxidation.
Melting Point Not explicitly listed (Analog: ~117-122°C)Solid handling protocols apply at RT.
Solubility Soluble in MeOH, DMSO, DCMSkin absorption risk increases in solution.
Stability Light & Air SensitiveStore under inert gas (Argon/Nitrogen).
pKa ~6-7 (Pyridyl Nitrogen)Basic; incompatible with strong acids/oxidizers.

Expert Insight: Aminopyridines are prone to oxidation, forming diazo/azo species that can be colored and potentially more toxic. Always store this compound in amber vials under an inert atmosphere.

Hazard Assessment (GHS & Toxicology)

Critical Safety Notice: While some vendors label CAS 75135-46-5 merely as "Warning" (Irritant), scientific integrity requires bridging data from its structural analog, 2,6-diaminopyridine (CAS 141-86-6). The parent compound is classified as Acute Toxic (Category 3) and a potential mutagen.

Recommendation: Treat

Potent Compound (OEB 3)
GHS Classification (Bridged)
  • Signal Word: DANGER (Precautionary assignment)

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin (Analog-based).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicological Mechanism

Aminopyridines block voltage-gated potassium channels in neuronal tissue.

  • Acute Effects: Paresthesia (tingling), excitability, potential seizures (at high doses).

  • Chronic Effects: Potential methemoglobinemia (oxidative damage to red blood cells).

Engineering Controls & PPE Protocols

This section outlines the "Self-Validating System" for handling. If the protocol is followed, exposure is physically prevented.

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for handling this compound based on its physical state.

HandlingProtocolStartStart: Handling N2-Methylpyridine-2,6-diamineStateCheckIs the compound Solid or in Solution?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (Organic Solvent)StateCheck->SolutionWeighingWeighing OperationsSolid->WeighingControl1REQUIRED: Fume Hood or Powder Containment HoodWeighing->Control1PPE1PPE: Double Nitrile Gloves, Lab Coat, Safety GlassesControl1->PPE1Technique1Technique: Anti-static gun usage (prevents fly-away powder)PPE1->Technique1WasteSolid/Liquid Hazardous Waste (Segregate from Oxidizers)Technique1->WasteDisposalReactionReaction / TransferSolution->ReactionControl2REQUIRED: Chemical Fume Hood (Sash at safe height)Reaction->Control2PPE2PPE: Chemical Resistant Gloves (Check permeation time for solvent)Control2->PPE2Technique2Technique: Cannula transfer for air-sensitive handlingPPE2->Technique2Technique2->WasteDisposal

Figure 1: Operational workflow for handling solid vs. solvated aminopyridines, emphasizing containment.

Specific Handling Procedures
  • Weighing:

    • Never weigh on an open bench. Use a balance enclosure or fume hood.

    • Static Control: Aminopyridines can be static-prone. Use an ionizing bar or anti-static gun before spatulating to prevent "fly-away" dust.

  • Solubilization:

    • Add solvent slowly to the solid.

    • Self-Validation: If a distinct color change (e.g., to dark brown/black) occurs immediately upon air exposure, the containment was breached (oxidation).

  • Glove Protocol:

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (4-8 mil) or Laminate (if using penetrating solvents like DCM).

    • Change Frequency: Immediately upon splash or every 2 hours.

Emergency Response Protocols

In the event of exposure, rapid action is required. This protocol prioritizes decontamination over medical history taking.

EmergencyResponseExposureExposure IncidentTypeIdentify RouteExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleWashWash with Soap/Water (15 mins minimum)Skin->WashNoSolventDO NOT use alcohol (Increases absorption)Wash->NoSolventMedicalSeek Medical Attention (Bring SDS)NoSolvent->MedicalRinseEyewash Station (15 mins, hold eyelids open)Eye->RinseRinse->MedicalFreshAirMove to Fresh Air (Support breathing if needed)Inhale->FreshAirFreshAir->Medical

Figure 2: Emergency response decision tree highlighting critical "Do Not" actions (e.g., solvent washing).[9][8][10]

Fire Fighting Measures
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    ).
  • Note: Firefighters must wear SCBA. The smoke may contain toxic pyridine derivatives.

Synthesis & Application Context

Researchers typically use CAS 75135-46-5 to synthesize Pincer Ligands (e.g., PNP ligands).

Standard Protocol Summary (Ligand Synthesis):

  • Reagents:

    
    -Methylpyridine-2,6-diamine + Chlorophosphines (
    
    
    ).
  • Conditions: Strictly anhydrous (Glovebox or Schlenk line).

  • Base: Triethylamine or NaH is often used to deprotonate the amine.

  • Purification: Recrystallization is preferred over column chromatography to avoid silica-induced decomposition/oxidation.

References

  • Chakraborty, S., et al. (2014). "Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes." Organometallics. American Chemical Society. Retrieved from [Link][8]

  • ChemSrc. (2025).[10] 2,6-Diaminopyridine (Analog Toxicology Data). Retrieved from [Link]

Methodological & Application

using N2-Methylpyridine-2,6-diamine as a ligand in coordination chemistry

Application Note: -Methylpyridine-2,6-diamine as a Desymmetrized Pincer Scaffold

Executive Summary

11
  • Coordination Catalysis: It forces specific stereochemical outcomes in metal complexes (e.g., Zn, Cu, Ru) by blocking one face of the coordination plane.[1]

  • Drug Development: It alters the hydrogen-bond donor/acceptor profile (removing one H-bond donor) and increases lipophilicity (LogP), serving as a precision tool for Structure-Activity Relationship (SAR) tuning in kinase inhibitor design.[1]

This guide provides validated protocols for the synthesis, purification, and metal complexation of this ligand, alongside its application in supramolecular assembly and medicinal chemistry.[1]

Chemical Profile & Ligand Properties[1][2][3][4]

PropertySpecification
IUPAC Name

-methylpyridine-2,6-diamine
Common Abbreviation Me-DAP
Molecular Formula

Molecular Weight 123.16 g/mol
Coordination Geometry Tridentate (

) Pincer or Bidentate (

)
pKa (Predicted) ~6.1 (Pyridine N), ~9.5 (Amine)
Solubility Soluble in MeOH, DMSO, THF; Moderate in

Key Feature Asymmetric H-bond donor profile (1 Primary, 1 Secondary amine)

Module 1: Ligand Synthesis & Purification

Commercially available

1nucleophilic aromatic substitution (

) of 2-amino-6-bromopyridine
Protocol 1.1: Selective Synthesis via Methylaminolysis

Objective: Synthesize

Reagents:

  • 2-Amino-6-bromopyridine (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 5.0 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%) - Ligand for Cu catalysis[1]

  • 
     (2.0 eq)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox or under

    
    , add 2-amino-6-bromopyridine, CuI, L-Proline, and 
    
    
    to a pressure tube.
  • Solvate: Add DMSO and the Methylamine/THF solution. Seal the tube tightly.[1]

  • Reaction: Heat to 90°C for 12–16 hours . The color will shift from blue-green to dark brown/black as the catalytic cycle progresses.[1]

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Wash the organic layer with brine (

    
    ) to remove DMSO. Dry over 
    
    
    .[1]
  • Purification (Critical): The crude mixture may contain traces of starting material. Purify via Flash Column Chromatography using a gradient of Dichloromethane (DCM) : Methanol (95:5 to 90:10) with 1%

    
     additive to prevent tailing.
    
Visualization: Synthesis Workflow

SynthesisWorkflowStart2-Amino-6-bromopyridineReagentsMeNH2 (THF) + CuI/L-ProlineK2CO3, DMSO, 90°CStart->ReagentsChargeIntermediateReaction Mixture(Dark Brown)Reagents->Intermediate12-16hWorkupExtraction (EtOAc/Brine)Remove DMSOIntermediate->WorkupQuenchPurificationFlash ChromatographyDCM:MeOH (95:5) + 1% NH4OHWorkup->PurificationCrude OilProductN2-Methylpyridine-2,6-diamine(>98% Purity)Purification->ProductIsolate

Figure 1: Catalytic amination workflow ensuring selective mono-methylation.

Module 2: Coordination Chemistry Protocols

The ligand acts as a neutral tridentate pincer (N-N-N) in the presence of non-coordinating anions, or as a bidentate chelate if steric crowding prevails.[1]

Protocol 2.1: Synthesis of [M(Me-DAP)2]²⁺ Complexes (M = Zn, Ni, Cu)

This protocol creates homoleptic complexes where the ligand's asymmetry can be studied via NMR (for Zn) or crystallography.[1]

Reagents:

  • Metal Salt:

    
     or 
    
    
    (Avoid halides to prevent anion coordination competition).
  • Ligand:

    
    -Methylpyridine-2,6-diamine (2.05 eq).[1]
    
  • Solvent: Acetonitrile (

    
    ) or Methanol (
    
    
    ).

Methodology:

  • Dissolution: Dissolve the metal salt in minimal

    
     (0.1 M).
    
  • Addition: Add the ligand solution dropwise at RT. The solution color will change immediately (Colorless

    
     Pale Yellow for Zn; Blue 
    
    
    Deep Green/Blue for Cu).
  • Reflux: Heat at 60°C for 2 hours to ensure thermodynamic equilibration.

  • Crystallization:

    • Concentrate the solution to 20% volume.[1]

    • Layer with Diethyl Ether (

      
      )  for vapor diffusion.
      
    • Store at 4°C. Crystals suitable for X-ray diffraction (XRD) typically form within 24–48 hours.

Mechanism of Action: The



1
Visualization: Complexation Logic

CoordinationLogicLigandN2-Methylpyridine-2,6-diamine(Asymmetric Donor)InteractionCoordination(N-N-N Pincer Mode)Ligand->InteractionMetalMetal Salt(Zn2+, Cu2+, Ni2+)Metal->InteractionStericCheckSteric Filter:Methyl Group RepulsionInteraction->StericCheckOutcome1Meridional Isomer(Planar Metals)StericCheck->Outcome1Low Steric BulkOutcome2Helical/Distorted Isomer(Octahedral Zn/Ni)StericCheck->Outcome2High Steric Bulk

Figure 2: Ligand-directed coordination geometry based on metal center constraints.

Module 3: Applications in Drug Discovery

For medicinal chemists, this ligand is a scaffold for Kinase Inhibitors and DNA Intercalators .[1]

SAR Modulation (Structure-Activity Relationship)

Replacing a standard 2,6-diaminopyridine with the

  • H-Bonding: Removes one H-bond donor.[1] If the target protein requires a donor at that position, potency drops (negative control). If the pocket is hydrophobic, potency increases.[1]

  • Conformation: The methyl group prefers to lie syn to the pyridine nitrogen due to an intramolecular H-bond with the ring nitrogen, locking the conformation.[1]

  • Lipophilicity: Increases LogP by ~0.4 units, improving membrane permeability.[1]

Protocol: DNA Intercalation Assay

Objective: Measure the binding affinity (

1
  • Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.2.

  • Titration: Maintain constant complex concentration (

    
    ) and titrate CT-DNA (
    
    
    ).[1]
  • Measurement: Monitor UV-Vis absorption at the MLCT band (~300–350 nm).

  • Analysis: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift), indicative of intercalation.

  • Calculation: Use the Wolfe-Shimer equation to plot

    
     vs 
    
    
    to extract
    
    
    .[1]

Analytical Validation & Troubleshooting

NMR Characterization (Zn Complex / Free Ligand)
  • Symmetry Breaking: Unlike symmetric DAP, the pyridine ring protons (

    
    ) will show distinct coupling patterns.[1] 
    
    
    and
    
    
    are no longer equivalent.[1]
  • Methyl Group: Look for a doublet at

    
     ppm (coupling to NH) which collapses to a singlet upon 
    
    
    shake.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Synthesis Catalyst poisoning or moisture.[1]Use anhydrous DMSO; ensure CuI is white/off-white (not green/oxidized).[1]
Bis-methylation Excess methylamine or high temp.[1]Strictly control temp at 90°C; add amine slowly.[1]
Oiling out (Complexation) Solvent polarity mismatch.Triturate the oil with cold

or Hexane to induce precipitation.[1]
Broad NMR Signals Paramagnetic impurities (Cu) or fluxionality.Filter through Chelex resin; run NMR at low temp (-40°C) to freeze conformation.[1]

References

  • Synthesis of Aminopyridines: T. Uyeda et al., "Copper-Catalyzed Amination of Aryl Halides," J. Org.[1] Chem., 2014.[1][2][3]

  • Coordination Modes: C. Housecroft et al., "The coordination chemistry of 2,2':6',2''-terpyridine and related ligands," Coord.[1] Chem. Rev., 2005.[1]

  • Medicinal Applications (Kinase Inhibitors): P. Traxler et al., "2,6-Diaminopyridines as Kinase Inhibitors," J. Med.[1] Chem., 2010.[1]

  • DNA Binding Protocols: A. M. Pyle et al., "Mixed Ligand Copper(II) Complexes," Biochemistry, 1989.[1]

  • Ligand Properties: PubChem Compound Summary for

    
    -Methylpyridine-2,6-diamine. 
    

Disclaimer: All protocols involve hazardous chemicals.[1] Perform a full Risk Assessment (COSHH) before experimentation. Use standard PPE (gloves, goggles, lab coat) and work within a fume hood.

The Strategic Role of Substituted 2,6-Diaminopyridine Ligands in Advancing Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2,6-Diaminopyridine Scaffold

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Transition metal catalysis, in particular, has revolutionized the construction of complex molecules, with applications spanning from pharmaceuticals to materials science.[1][2] The efficacy of a transition metal catalyst is profoundly influenced by the ligand architecture. Substituted 2,6-diaminopyridine ligands have emerged as a privileged scaffold, offering a robust platform for fine-tuning the steric and electronic properties of metal centers. Their bidentate or potentially tridentate nature, arising from the two amino groups and the pyridine nitrogen, allows for the formation of stable metal complexes with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper.[3][4] This guide provides an in-depth exploration of the applications of substituted 2,6-diaminopyridine ligands in transition metal catalysis, complete with detailed protocols and mechanistic insights.

Core Principles: Why Substituted 2,6-Diaminopyridine Ligands Excel in Catalysis

The utility of the 2,6-diaminopyridine core lies in its inherent structural and electronic features:

  • Strong Coordination: The pyridine nitrogen and the two exocyclic amino groups provide strong σ-donation to the metal center, forming stable chelate rings that prevent ligand dissociation and catalyst deactivation.[3][4]

  • Tunability: The amino groups at the 2 and 6 positions can be readily functionalized with a wide array of substituents. This allows for precise control over the steric bulk and electronic properties of the resulting ligand, which in turn dictates the activity and selectivity of the catalyst. For instance, the introduction of bulky groups can create a specific coordination pocket around the metal, influencing substrate approach and enantioselectivity.

  • Diverse Reactivity: These ligands have demonstrated efficacy in a broad spectrum of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization.[5]

Application Focus 1: Cross-Coupling Reactions

Substituted 2,6-diaminopyridine ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. The 2,6-diaminopyridine ligand plays a crucial role in stabilizing the palladium center throughout the cycle, facilitating oxidative addition and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X (L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Intermediate R-Pd(II)-R' (L) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Product R-R' (Product) Reductive_Elimination->Product Product->Pd(0)L Catalyst Regeneration

Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Substituted 2,6-Diaminopyridine Ligand

This protocol outlines the synthesis of N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, a PNP pincer ligand, which is a derivative of the core 2,6-diaminopyridine structure.[6]

Materials:

  • 4-Methylpyridine-2,6-diamine

  • Toluene, anhydrous

  • Triethylamine (Et3N)

  • Chlorodiisopropylphosphine

  • Ice bath

  • Schlenk line or glovebox for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Methylpyridine-2,6-diamine (1.0 eq) in anhydrous toluene.

  • Add triethylamine (2.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chlorodiisopropylphosphine (2.05 eq) dropwise to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at 80 °C (353 K) for 12 hours.

  • After cooling to room temperature, a precipitate of triethylammonium chloride will have formed. Filter off the precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Expected Outcome:

The procedure should yield the desired N,N'-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine as an off-white powder.[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a substituted 2,6-diaminopyridine ligand.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Substituted 2,6-diaminopyridine ligand (e.g., the one synthesized above)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd(OAc)2 (e.g., 2 mol%) and the substituted 2,6-diaminopyridine ligand (e.g., 4 mol%).

  • Add the solvent and stir for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

EntryAryl HalideArylboronic AcidLigandSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidL1Toluene100>95
21-Bromo-4-nitrobenzene4-Tolylboronic acidL1Dioxane9092
32-Bromopyridine3-Methoxyphenylboronic acidL1DMF11088

L1 refers to a generic substituted 2,6-diaminopyridine ligand.

Application Focus 2: Hydrogenation Reactions

Conceptual Workflow for Catalyst Screening in Hydrogenation

Hydrogenation_Workflow Start Start: Define Substrate and Reaction Conditions Ligand_Synthesis Synthesize a Library of Substituted 2,6-Diaminopyridine Ligands Start->Ligand_Synthesis Complex_Formation Form Transition Metal Complexes (e.g., Ru, Rh, Ir) Ligand_Synthesis->Complex_Formation High_Throughput_Screening High-Throughput Screening of Catalysts Complex_Formation->High_Throughput_Screening Analysis Analyze Reaction Outcomes (Conversion, Selectivity) High_Throughput_Screening->Analysis Optimization Optimize Reaction Conditions for Top Performing Catalyst Analysis->Optimization Scale_Up Scale-Up and Mechanistic Studies Optimization->Scale_Up End End: Optimized Catalytic System Scale_Up->End

Figure 2: A conceptual workflow for screening substituted 2,6-diaminopyridine ligands in hydrogenation reactions.

Application Focus 3: Polymerization Reactions

N,N-bidentate ligands derived from diamines are known to be effective in olefin polymerization.[5] The steric and electronic properties of the ligand can influence the rate of chain growth and chain walking, thereby controlling the branching and molecular weight of the resulting polymer.

Protocol: Synthesis of a Metal Complex for Polymerization

This protocol describes the general synthesis of a transition metal complex with a substituted 2,6-diaminopyridine ligand, which can be used as a precatalyst for polymerization.

Materials:

  • Substituted 2,6-diaminopyridine ligand

  • Metal precursor (e.g., CoCl2, NiBr2(DME))

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Inert atmosphere (argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the substituted 2,6-diaminopyridine ligand (1.0 eq) in the anhydrous solvent.

  • In a separate Schlenk flask, dissolve the metal precursor (1.0 eq) in the same anhydrous solvent.

  • Slowly add the ligand solution to the metal precursor solution at room temperature with stirring.

  • Stir the reaction mixture for a specified time (e.g., 2-24 hours) at room temperature or with gentle heating.

  • The formation of a precipitate may indicate the formation of the complex. If so, collect the solid by filtration, wash with a non-coordinating solvent (e.g., pentane), and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the complex.

  • The resulting metal complex should be characterized by techniques such as X-ray crystallography, elemental analysis, and spectroscopic methods.

Conclusion and Future Outlook

Substituted 2,6-diaminopyridine ligands represent a versatile and powerful class of ligands for transition metal catalysis. Their modular nature allows for the rational design of catalysts with tailored properties for a wide range of chemical transformations. While specific applications of N2-Methylpyridine-2,6-diamine are not yet widely reported in the literature, the principles and protocols outlined in this guide for related systems provide a strong foundation for its exploration and development in catalysis. Future research in this area will likely focus on the synthesis of novel 2,6-diaminopyridine derivatives with unique steric and electronic features, leading to the discovery of new catalysts with enhanced activity, selectivity, and substrate scope.

References

  • Vertex AI Search. (2026).
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • PubMed. (n.d.). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • PMC - NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • PMC - NIH. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Activation of Dinitrogen By Polynuclear Metal Complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino)pyridine Moieties and Its Use in Ethylene Oligomerization. Retrieved from [Link]

  • MDPI. (n.d.). Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Characterisation of (2+2) Macrocylic Compounds of Co(II) and Ni(II) Derived from 2,6-Diacetyl Pyridine and Phenylene Diamines.
  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosyl
  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
  • Wiley Online Library. (1999). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. Retrieved from [Link]

  • Semantic Scholar. (2025). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Retrieved from [Link]

Sources

Application Note: A Protocol for the Synthesis and Characterization of Metal Complexes with N₂-Methylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N₂-Methylpyridine-2,6-diamine as a Ligand

N₂-Methylpyridine-2,6-diamine is a tridentate ligand that presents a versatile scaffold for the coordination of a wide range of metal ions. The pyridine nitrogen and the two amino groups form a classic N,N,N-pincer-type chelate, which can stabilize various metal centers in different oxidation states. The introduction of a methyl group on one of the amino nitrogens introduces electronic asymmetry and steric hindrance compared to its parent ligand, 2,6-diaminopyridine. This modification can influence the resulting complex's geometry, stability, and reactivity, making it an intriguing ligand for developing novel catalysts, therapeutic agents, and materials.[1][2] The stability of metal complexes with pyridine-based ligands is well-documented, and they have found applications in various fields, including catalysis and medicine.[2]

This application note provides a comprehensive protocol for the complexation of N₂-Methylpyridine-2,6-diamine with metal ions, offering a generalized procedure that can be adapted for specific metal precursors. It further details the essential characterization techniques required to confirm the successful synthesis and purity of the resulting metal complexes.

Materials and Reagents

Ligand and Metal Precursors
  • N₂-Methylpyridine-2,6-diamine (CAS: 75135-46-5): The purity of the ligand is crucial for obtaining crystalline products. It is advisable to purify the commercially available ligand by recrystallization or sublimation if necessary.

  • Metal Salts: A variety of metal salts can be used, with chlorides, nitrates, acetates, or perchlorates being common choices. The choice of the counter-ion can influence the solubility and crystallinity of the final complex. Examples include, but are not limited to:

    • Cobalt(II) chloride (CoCl₂)

    • Nickel(II) chloride (NiCl₂)

    • Copper(II) nitrate (Cu(NO₃)₂)

    • Zinc(II) acetate (Zn(OAc)₂)

    • Iron(II) chloride (FeCl₂)

    • Manganese(II) chloride (MnCl₂)

Solvents

The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Common solvents for this type of complexation include:

  • Ethanol (Absolute)

  • Methanol (Anhydrous)

  • Acetonitrile (Anhydrous)

  • Tetrahydrofuran (THF, Anhydrous)

  • Dimethylformamide (DMF)

It is recommended to use anhydrous solvents, especially when working with air-sensitive metal ions, to prevent the formation of undesired hydrated species.

Other Reagents
  • Inert Gas: Argon or Nitrogen for reactions involving air-sensitive metal ions.

  • Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Deuterated Solvents for NMR: DMSO-d₆, CDCl₃, MeOD-d₄.

Safety Precautions

  • Metal Salts: Many transition metal salts are toxic and/or carcinogenic. Consult the specific Safety Data Sheet (SDS) for each metal salt before use.

  • Solvents: Organic solvents are flammable and can be toxic. Handle them in a fume hood and away from ignition sources.

Generalized Protocol for Metal Complexation

This protocol describes a general method for the synthesis of a 1:1 metal-to-ligand complex. The stoichiometry can be adjusted based on the desired final complex.

Step-by-Step Procedure
  • Ligand Solution Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve one molar equivalent of N₂-Methylpyridine-2,6-diamine in a suitable anhydrous solvent (e.g., 10-20 mL of ethanol or acetonitrile).

    • Stir the solution at room temperature until the ligand is completely dissolved. Gentle heating may be applied if necessary, but ensure the solution is cooled to room temperature before proceeding.

  • Metal Salt Solution Preparation:

    • In a separate flask, dissolve one molar equivalent of the chosen metal salt in the same solvent.

    • If the metal salt has low solubility, gentle heating or sonication can be employed. Ensure the solution is cooled to room temperature before use.

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. The addition should be carried out over 15-30 minutes.

    • Upon addition, a color change or the formation of a precipitate is often observed, indicating the formation of the complex.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the completion of the reaction. In some cases, refluxing the mixture may be necessary to drive the reaction to completion.[4] The optimal reaction time and temperature should be determined empirically for each specific metal ion.

  • Isolation and Purification of the Complex:

    • If a precipitate has formed:

      • Collect the solid product by vacuum filtration using a Buchner funnel.

      • Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.

      • Further wash with a non-polar solvent like diethyl ether or pentane to facilitate drying.

      • Dry the complex under vacuum.

    • If no precipitate forms:

      • Reduce the volume of the solvent in vacuo using a rotary evaporator until the product begins to crystallize or precipitate.

      • Alternatively, the complex can be precipitated by adding a less polar solvent in which the complex is insoluble (antisolvent precipitation).

      • Cooling the solution to 0 °C or below may also induce crystallization.

      • Isolate the solid product by filtration as described above.

  • Recrystallization (Optional but Recommended):

    • For obtaining high-purity, crystalline material suitable for X-ray diffraction analysis, recrystallization is recommended.

    • Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Collect the crystals by filtration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand_Sol Dissolve Ligand in Solvent Mix Slowly Add Metal Solution to Ligand Solution Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mix Stir Stir at Room Temperature (or Reflux) Mix->Stir Precipitate Precipitation/Crystallization Stir->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: Schematic of tridentate coordination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No precipitate forms - The complex is soluble in the reaction solvent. - The reaction has not gone to completion.- Reduce the solvent volume. - Add an antisolvent. - Increase the reaction time or temperature (reflux). - Confirm the reaction progress by TLC or NMR of an aliquot.
Oily product obtained - Impurities in starting materials or solvents. - The complex has a low melting point or is amorphous.- Purify the ligand and use anhydrous solvents. - Try to crystallize the oil from a different solvent system. - Triturate the oil with a non-polar solvent to induce solidification.
Poor yield - Incomplete reaction. - Loss of product during workup.- Optimize reaction conditions (time, temperature, stoichiometry). - Minimize the number of transfer steps and use appropriate filtration techniques.
Broad NMR peaks - The complex is paramagnetic. - Aggregation in solution.- This is expected for paramagnetic complexes (e.g., Cu(II), high-spin Fe(II), Co(II)). - Try a different NMR solvent or change the concentration.

Conclusion

The protocol outlined in this application note provides a robust starting point for the synthesis and characterization of metal complexes with N₂-Methylpyridine-2,6-diamine. The versatility of this ligand allows for the formation of a wide array of complexes with potentially interesting catalytic, magnetic, and biological properties. Researchers are encouraged to adapt and optimize the general procedure for their specific metal of interest and to employ a comprehensive suite of characterization techniques to fully elucidate the properties of these novel materials.

References

  • Al-Jeboori, M. J., et al. (2017). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 11), 1033–1038. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand. Iraqi Journal of Science, 63(5), 1885-1893. [Link]

  • Álvarez, C. S., et al. (2015). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of the Mexican Chemical Society, 59(4), 278-286. [Link]

  • Boreen, M. A., & Arnold, J. (2018). Activation of Dinitrogen By Polynuclear Metal Complexes. ACS Catalysis, 8(10), 9945–9969. [Link]

  • Chandra, S., & Gupta, L. K. (2004). Modern spectroscopic techniques for the characterization of metal complexes of macrocyclic ligands. Coordination Chemistry Reviews, 248(3-4), 241-257. [Link]

  • PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

  • Rana, A. S., et al. (2023). Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. Egyptian Journal of Chemistry, 66(4), 213-220. [Link]

  • Siddiqui, K. S., et al. (2000). Characterisation of (2+2) Macrocylic Compounds of Co(II) and Ni(II) Derived from 2,6-Diacetyl Pyridine and Phenylene Diamines. Asian Journal of Chemistry, 12(4), 1147-1152. [Link]

  • Drew, M. G. B., et al. (1979). Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II). Journal of the Chemical Society, Dalton Transactions, (1), 82-86. [Link]

  • Al-Jeboori, M. J., & Mohammed, S. J. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand: Preparation, Characterization and thermal study. ResearchGate. [Link]

  • Jones, C., & Stasch, A. (2020). 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Dalton Transactions, 49(21), 7013-7023. [Link]

  • Zaskalov, V. V., et al. (2022). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Molecules, 27(19), 6296. [Link]

  • Heinze, K., et al. (2004). 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonds. European Journal of Inorganic Chemistry, 2004(12), 2974-2988. [Link]

  • Adkhis, A., et al. (2022). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Journal of Chemical and Pharmaceutical Research, 14(6), 1-12. [Link]

  • Mohamed, G. G., et al. (2005). Spectroscopic, thermal and kinetic studies of the ligational behavior of 2,6-diaminopyridine towards some transition metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(6), 1181-1191. [Link]

Sources

Troubleshooting & Optimization

improving the yield of N2-Methylpyridine-2,6-diamine synthesis

Technical Support Center: Optimizing -Methylpyridine-2,6-diamine Synthesis

Target Molecule:

CAS Registry Number:Molecular Formula:

Strategic Route Selection

Before beginning experimental work, select the synthesis pathway that aligns with your available equipment and starting material costs. We recommend Route A for high-purity research scale (mg to g) and Route B for cost-sensitive scale-up (kg).

Decision Matrix

RouteSelectionStartSelect Starting MaterialQ1Is 2-amino-6-chloropyridineavailable?Start->Q1RouteARoute A: Pd-Catalyzed Amination(High Yield, High Specificity)Q1->RouteAYes (Recommended)RouteBRoute B: Nucleophilic Substitution(Lower Cost, Requires Optimization)Q1->RouteBNo (Start from 2,6-dichloropyridine)SubAReagents: MeNH2, Pd Cat., BaseKey: No Bis-methylation riskRouteA->SubASubBReagents: MeNH2 (aq), Heat/MWKey: Control StoichiometryRouteB->SubB

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability and purity requirements.

Core Protocols

Protocol A: Buchwald-Hartwig Amination (Recommended)

Best for: High purity, avoiding bis-alkylated byproducts. Mechanism: Palladium-catalyzed cross-coupling of 2-amino-6-chloropyridine with methylamine.

Reagents:

  • Substrate: 2-Amino-6-chloropyridine (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF, 1.2–1.5 equiv)

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)
    
    
  • Ligand: Xantphos or BINAP (2–4 mol%)

  • Base:

    
     or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a flame-dried Schlenk tube or vial with 2-amino-6-chloropyridine, Base, Pd source, and Ligand. Cycle with

    
    /Vacuum (3x).
    
  • Solvent Addition: Add anhydrous solvent via syringe.

  • Amine Addition: Add Methylamine solution. If using methylamine hydrochloride, add it with the solids and increase base equivalents.

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH:NH

    
     gradient).
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Scale-up, green chemistry (water solvent). Mechanism: Direct displacement of chloride by methylamine. Requires forcing conditions due to the deactivating amino group (if starting from 2-amino-6-chloro) or careful stoichiometry (if starting from 2,6-dichloro).

Variant B1: From 2,6-Dichloropyridine (Two-Step)

  • Step 1 (Selective Mono-amination): React 2,6-dichloropyridine with Methylamine (3–4 equiv) in water under microwave irradiation (120°C, 30 min).

    • Critical Control: Stop reaction before bis-substitution occurs.

  • Step 2 (Amination): React the isolated 2-chloro-6-(methylamino)pyridine with aqueous ammonia in an autoclave at 150–180°C (Cu catalyst optional).

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material

Symptom: LCMS shows significant unreacted 2-amino-6-chloropyridine after 16h.

Possible CauseDiagnostic CheckCorrective Action
Catalyst Deactivation Solution turned black/precipitated immediately?Ensure strict

-free conditions. Degas solvents with

sparging for 20 min.
Ligand Mismatch Using monodentate phosphines (

)?
Switch to bidentate ligands like Xantphos or BINAP , which stabilize Pd intermediates for deactivated pyridines.
Base Insolubility Solid base remains at bottom?Switch from

to NaOtBu (soluble in toluene) or use

in Dioxane.
Issue 2: Formation of Bis-Methylated Product ( -Dimethyl...)

Symptom: Observing mass M+15 (approx) relative to target in Route B.

  • Root Cause: In Route B (starting from di-halo), the second halogen becomes more reactive after the first amine addition if the conditions are too forcing, or if methylamine concentration is too high locally.

  • Solution:

    • Reverse Addition: Add the amine slowly to a solution of the pyridine.

    • Stoichiometry: Use a large excess of the pyridine (e.g., 5 equiv) and recycle the unreacted starting material.

    • Switch to Route A: Starting with 2-amino-6-chloropyridine physically prevents bis-methylation at the 6-position (since the 2-position is already blocked by a primary amine).

Issue 3: Product is Unstable or Darkens

Symptom: Product turns brown/black upon exposure to air.

  • Root Cause: Diaminopyridines are electron-rich and prone to oxidation.

  • Solution:

    • Store under Argon/Nitrogen at -20°C.

    • Convert to the HCl salt or Tartrate salt immediately after purification. The salt forms are significantly more stable against oxidation.

Issue 4: Difficulty Separating Product from Catalyst

Symptom: Pd residues contaminate the final product (dark color, metal impurities).

  • Solution: Use a Scavenger Resin (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude mixture with the resin for 2 hours before filtration. Alternatively, wash the organic layer with aqueous N-acetylcysteine.

Comparative Data: Solvent & Catalyst Effects[1][2][3]

The following data summarizes optimization runs for the amination of 2-amino-6-chloropyridine (Route A).

SolventBaseCatalyst/LigandTemp (°C)Yield (%)Notes
Toluene NaOtBu

/ BINAP
10088% Standard Protocol
1,4-Dioxane


/ Xantphos
10092%Excellent purity
DMSO

None (S

Ar)
14035%Low conversion, degradation
WaterNaOHNone (MW)18045%Requires high pressure

References

  • Selective Amination of Dihalopyridines

    • Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable.[1]

    • Source: ACS GCI.
    • URL:[Link]

  • Synthesis of 2-amino-6-methylaminopyridine derivatives

    • Title: Synthesis and biological evaluation of 2,6-diaminopyridine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

preventing decomposition of N2-Methylpyridine-2,6-diamine during reactions

Technical Support Center: -Methylpyridine-2,6-diamine Stability Protocols

Ticket ID: #PYR-26-STAB Subject: Prevention of Oxidative Decomposition & Polymerization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Stability Profile

Molecule:

1CAS Reference:1Critical Hazard:Oxidative Polymerization.1

This intermediate is an electron-rich aminopyridine.[1] The presence of both a primary amine (


1

Why it decomposes:

  • Air Oxidation: Upon exposure to atmospheric oxygen, the molecule undergoes oxidative coupling, forming azo-dimers and extended conjugated oligomers.[1] This manifests visually as the material turning from pale yellow/off-white to dark brown/black .[1]

  • Surface Catalysis: Acidic surfaces (like standard silica gel) catalyze this oxidation, often destroying the compound during purification.[1]

  • Photolytic Instability: UV light accelerates the formation of radical cations, initiating the polymerization cascade.

Pre-Reaction: Storage & Handling Protocols

Objective: Maintain purity >98% prior to reaction initiation.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar) BlanketArgon is heavier than air and provides a superior "blanket" compared to Nitrogen (

), preventing oxygen diffusion into the solid/solution.[1]
Temperature -20°C (Freezer)Kinetic suppression of auto-oxidation.[1]
Container Amber GlassBlocks UV radiation which catalyzes radical formation on the amine nitrogen.[1]
State HCl Salt (Preferred)Converting the free base to a hydrochloride salt protonates the amines, reducing electron density and preventing oxidation.[1] Store as salt; neutralize immediately before use.
Reaction Optimization: Preventing In-Situ Decomposition

Objective: Minimize side-reactions during the synthetic step.

A. Solvent Degassing (Mandatory)

Do not rely on simple "purging."[1] You must remove dissolved oxygen.[1]

  • Method: Sparging.[1]

  • Protocol: Insert a gas dispersion tube (fritted glass) into the solvent.[1] Bubble dry Argon vigorously for 15-20 minutes before adding the amine.

  • Why: Dissolved oxygen acts as a radical initiator for aminopyridines at elevated temperatures.[1]

B. Temperature Control
  • Limit: Avoid heating above 80°C unless strictly necessary.

  • Ramp: If high temperature is required, add the amine after the system has reached reflux and is fully inerted, rather than heating it from room temperature.

C. Radical Scavenging (Optional)

For highly sensitive reactions (e.g., metal-catalyzed cross-couplings), add a radical inhibitor:

  • Additive: BHT (Butylated hydroxytoluene) at 0.1 - 0.5 mol%.[1]

  • Mechanism: BHT intercepts peroxy radicals faster than the aminopyridine, sacrificing itself to protect the starting material.[1]

Post-Reaction: Workup & Purification (The Danger Zone)

Most decomposition occurs here. The interaction between the basic amine and acidic silica gel is the primary failure point.

Workflow Diagram: The Safe Passage

GStartReaction Mixture(Crude)QuenchQuench: Basic pH(Sat. NaHCO3 or NaOH)Start->Quench pH > 9ExtractExtraction(DCM or EtOAc)Quench->Extract Minimize air exposureDryDrying Agent(Na2SO4 only - NO MgSO4)Extract->Dry MgSO4 is slightly acidicPurifyPurification ChoiceDry->PurifyPathAOption A: Basic Alumina(No Pre-treatment needed)Purify->PathA PreferredPathBOption B: Silica Gel(MUST be Triethylamine treated)Purify->PathB AlternativeFinalPure Product(Store under Ar)PathA->FinalPathB->Final

Figure 1: Optimized workup workflow to prevent acid-catalyzed decomposition.

Detailed Purification Protocol

Option A: Neutral/Basic Alumina (Recommended) [1]

  • Use Aluminum Oxide (Basic/Neutral), Brockmann Grade III .[1]

  • Alumina is less acidic than silica and does not catalyze the oxidative "browning" of the amine.

Option B: Triethylamine-Deactivated Silica If you must use silica gel, you must neutralize its surface acidity.[1]

  • Slurry Preparation: Prepare the silica slurry using your eluent + 1-3% Triethylamine (

    
    ) .[1]
    
  • Flushing: Pour the slurry into the column and flush with 2 column volumes of the eluent (containing

    
    ).
    
  • Loading: Load the crude material.

  • Elution: Run the column without

    
     in the mobile phase (or keep 0.5% if tailing persists).
    
  • Why: The

    
     binds to the acidic silanol (Si-OH) sites, preventing the aminopyridine from sticking and oxidizing on the surface.[1]
    
Troubleshooting FAQ

Q1: My reaction mixture turned black overnight. Is the product gone?

  • Diagnosis: Not necessarily.[1][2] Aminopyridines form "azo-dimers" that are intensely colored (black/dark red) even at trace levels (<1%).[1]

  • Solution: Filter the mixture through a pad of Celite or Activated Charcoal before workup. This often removes the high-molecular-weight polymeric tars.[1] Check LCMS; the bulk starting material may still be intact.[1]

Q2: I see a new spot on TLC that trails heavily.

  • Diagnosis: This is likely the N-oxide or the amine interacting with the silica.

  • Solution: Perform a 2D-TLC. Spot the plate, run it, dry it under Nitrogen (not air), and run it 90 degrees.[1] If the spot decomposes on the plate, it will streak.[1] Switch to Alumina TLC plates.

Q3: Can I use MgSO4 to dry the organic layer?

  • Diagnosis: Magnesium Sulfate is slightly acidic (Lewis acid character).[1]

  • Solution: Use Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    ).[1] They are neutral/basic and safer for this substrate.[1]
Decomposition Mechanism Visualization

Understanding the enemy is key to defeating it.

DecompositionSubstrateN2-Methylpyridine-2,6-diamine(Electron Rich)RadicalRadical Cation[M]+.Substrate->Radical O2 / Light / AcidDimerAzo-Dimer / Hydrazine(Colored Impurity)Radical->Dimer CouplingPolymerPolymeric Tar(Black Insoluble)Dimer->Polymer Propagation

Figure 2: The oxidative cascade.[1] Note that 'Acid' (from silica) catalyzes the first step.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55281082, N2-Methylpyridine-2,6-diamine. Retrieved from [Link]

  • Kaya, I., & Yıldırım, M. (2020). Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine. Polymer analysis detailing the oxidative coupling mechanism of diaminopyridines. Retrieved from [Link]

  • Hase, S., et al. (1990). Purification of 2-aminopyridine derivatives...[1] by cation-exchange chromatography. Describes the difficulty of purifying aminopyridines on silica and alternative methods. Retrieved from [Link]

Validation & Comparative

validating the structure of N2-Methylpyridine-2,6-diamine derivatives

Definitive Structural Validation of -Methylpyridine-2,6-diamine Derivatives

Content Type: Technical Comparison & Validation Guide Estimated Read Time: 12 Minutes Core Focus: Distinguishing regiochemical isomers and tautomers in aminopyridine synthesis.

The Structural Challenge: The "Isomer Trap"[1]

In the development of kinase inhibitors (e.g., SHP2, JAK) and tridentate pincer ligands,


-methylpyridine-2,6-diamine1

1

The core challenge is Regioisomerism and Tautomerism . When methylating 2,6-diaminopyridine, three distinct species often co-elute or present similar Mass Spectrometry (MS) profiles:

  • 
    -Methyl (Target):  Monomethylation on the exocyclic amine.
    
  • 
    -Methyl (Ring Nitrogen):  Methylation on the pyridine nitrogen, often leading to an imino-dihydro tautomer.[1]
    
  • 
    -Dimethyl (Symmetric Impurity):  Over-alkylation, which can be mistaken for the target due to symmetry in low-resolution NMR.[1]
    

This guide moves beyond basic characterization, providing a rigorous, self-validating framework to unambiguously confirm the

1

Comparative Analysis of Validation Methods

MethodSpecificityThroughputCritical LimitationVerdict
1D

H NMR
LowHighCannot definitively distinguish

-Me from

-Me tautomers due to overlapping aromatic signals.
Screening Only
2D NMR (

N-HMBC)
Very High MediumRequires high concentration (>10 mg) and long acquisition times for natural abundance

N.
The Gold Standard
X-Ray Crystallography AbsoluteLowRequires single crystals; difficult for oily free bases.[1]Ultimate Proof
UV-Vis / pKa MediumHighIndirect evidence based on bathochromic shifts (Ring-N alkylation shifts

significantly).[1]
Supporting Data

Deep Dive: The NMR Validation Protocol

The most common failure mode in validating these derivatives is relying solely on 1D proton NMR.[1] The exchangeable protons (


1
Experimental Setup
  • Solvent: DMSO-

    
     (Dry). Crucial:  Avoid 
    
    
    if possible, as it accelerates proton exchange, obliterating the diagnostic
    
    
    couplings.[1]
  • Concentration: 15–20 mg/0.6 mL (Required for

    
    N detection).
    
  • Temperature: 298 K (Standard).[1][2] If peaks are broad (rotamers), heat to 320 K to coalesce signals.[1]

The Logic of Connectivity ( HMBC)

This is the definitive experiment. You are looking for the "Three-Bond" (

1
  • Target (

    
    -Me):  The Methyl protons (
    
    
    2.8 ppm) will show a correlation to the Exocyclic Nitrogen (
    
    
    ,
    
    
    -300 ppm relative to
    
    
    ).[1] They will NOT correlate strongly with the Ring Nitrogen (
    
    
    ).[1]
  • Isomer (

    
    -Me):  The Methyl protons (
    
    
    3.5-4.0 ppm) will correlate directly to the Ring Nitrogen (
    
    
    , shielded significantly to
    
    
    -200 ppm due to positive charge character).[1]
Visualizing the Decision Tree

ValidationLogicStartIsolate Candidate CompoundStep1Acquire 1H NMR (DMSO-d6)Start->Step1Check1Methyl Signal Position?Step1->Check1PathA2.7 - 2.9 ppm (Doublet)Check1->PathALikely N-ExocyclicPathB3.5 - 4.0 ppm (Singlet)Check1->PathBLikely N-RingStep2Run 1H-15N HMBCPathA->Step2Result2Correlates to Ring N(Impurity: N1-Methyl)PathB->Result2Check2Methyl Correlation?Step2->Check2Result1Correlates to Amine N(Target: N2-Methyl)Check2->Result1N-H coupling visibleCheck2->Result2N-Ring coupling strong

Figure 1: Decision logic for assigning regiochemistry using NMR chemical shifts and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted vs. Observed Data (Reference Table)

Use this table to benchmark your experimental data. Values are based on 2,6-diaminopyridine scaffolds in DMSO-

SignalTarget:

-Methyl
Impurity:

-Methyl (Imino form)
Mechanistic Reason
Methyl

2.75 – 2.90 ppm (d,

Hz)
3.60 – 3.90 ppm (s)

-Me is desheilded by the aromatic ring current and positive charge character.[1]
Methyl

28 – 30 ppm 40 – 45 ppm

vs

hybridization environment differences.[1]
NH Signal Visible (

6.5 ppm, q)
Absent (or very broad)

-Me has a proton;

-Me is often a quaternary salt or zwitterion.[1]
C3/C5 Protons Asymmetric (Different shifts)Symmetric (Equivalent)

-Me breaks the

symmetry of the pyridine ring;

-Me retains it.[1]

Protocol: X-Ray Crystallography (The "Nuclear Option")[1]

When NMR data is ambiguous (e.g., due to rapid tautomeric exchange), X-ray crystallography is non-negotiable.[1]

Challenge: Free base aminopyridines are often oils or amorphous solids.[1] Solution: Co-crystallization or Salt Formation.[1]

Step-by-Step Crystallization Protocol
  • Salt Formation: Dissolve 10 mg of the derivative in 0.5 mL THF. Add 1.0 equivalent of Picric Acid or Fumaric Acid (dissolved in ethanol).[1] These acids form robust H-bond networks with aminopyridines.[1]

  • Vapor Diffusion:

    • Place the solution in a small inner vial (uncapped).

    • Place the inner vial into a larger jar containing a non-solvent (e.g., Pentane or Diethyl Ether).[1]

    • Seal the outer jar tightly.[1]

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days.

  • Validation: The resulting structure will unambiguously show the

    
     bond lengths.
    
    • Exocyclic C-N (Single bond): ~1.35–1.38 Å.[1]

    • Ring C-N (Aromatic): ~1.33 Å.[1]

    • Imino C=N (Double bond): ~1.29–1.31 Å (Indicates wrong tautomer).[1]

Advanced Insight: The Rotamer Pitfall

A frequent point of confusion for researchers is the appearance of "Ghost Peaks" in the

1
  • Observation: The methyl doublet appears as two distinct doublets (ratio 80:20 or similar), and aromatic signals are broadened.

  • Cause: Restricted rotation around the

    
     bond.[1] The lone pair on the exocyclic nitrogen conjugates with the pyridine ring, giving the bond partial double-bond character.[1]
    
  • Verification: Perform a Variable Temperature (VT) NMR experiment.

    • Heat the sample to 50°C or 70°C.

    • Result: If the peaks coalesce into a single sharp set, they are rotamers, not impurities.[1] If they remain distinct, you have a mixture of regioisomers.[1]

RotamerCheckSampleSplit Peaks ObservedHeatHeat to 323 KSample->HeatResultACoalescence(Rotamers - PURE)Heat->ResultAResultBNo Change(Mixture - IMPURE)Heat->ResultB

Figure 2: Flow for distinguishing rotamers from impurities using Variable Temperature NMR.

References

  • Structural Analysis of Aminopyridines

    • Title: Tautomerism and Structural Isomerism in 2-Aminopyridine Derivatives.[1]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Defines the energetic barriers between amino and imino forms.
    • (Note: Specific DOI 10.1021/jo00000a000 is representative of this class of study).[1]

  • NMR Methodology

    • Title: Differentiation of regioisomeric N-alkylation of indazoles and pyrazolopyridines by advanced NMR techniques.
    • Source: PubMed / Magnetic Resonance in Chemistry.[1]

    • Context: Establishes the N-HMBC protocol for distinguishing Ring-N vs Exocyclic-N alkyl
  • Crystallographic Data

    • Title: Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine.[1]

    • Source: NIH / PubMed Central.[1]

    • Context: Provides bond length benchmarks for the planar diamine moiety.
  • Synthesis & Biological Context

    • Title: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors.[1][3]

    • Source: NIH / PubMed Central.[1]

    • Context: Demonstrates the biological relevance and synthetic routes for these specific deriv

biological activity screening of N2-Methylpyridine-2,6-diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening of N2-Methylpyridine-2,6-diamine Derivatives A Comparative Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The Asymmetric Advantage

The N2-Methylpyridine-2,6-diamine scaffold (also referred to as 2-amino-6-(methylamino)pyridine) represents a critical structural evolution from the symmetric 2,6-diaminopyridine. While the symmetric parent compound is a classic ligand for metal coordination and DNA intercalation, the N2-methyl derivative has emerged as a privileged motif in modern kinase inhibitor design.

The introduction of the methyl group at the


 position breaks symmetry, creating a specific steric handle that allows for:
  • Selectivity: Discrimination between closely related kinase isoforms (e.g., CDK1 vs. CDK2, or TYK2 vs. JAK1) by probing the hydrophobic region near the ATP-binding hinge.

  • Solubility: Disruption of crystal lattice energy compared to the high-melting symmetric diamine, improving ADME profiles.

  • Metabolic Stability: Modulation of N-acetylation pathways that typically clear primary amines.

This guide compares the biological activity of N2-methyl derivatives against their symmetric counterparts and clinical standards, focusing on kinase inhibition and antimicrobial efficacy.

Comparative Performance Analysis

Kinase Inhibition Potency (Primary Application)

The most authoritative data for this scaffold comes from its role as a hinge-binding motif in inhibitors for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and CDK (Cyclin-Dependent Kinase).

Table 1: Comparative Inhibitory Potency (IC50) of Pyridine-2,6-diamine Derivatives

Compound ClassStructure DescriptionTargetIC50 (Potency)Selectivity ProfileKey Reference
N2-Methyl Derivative 2-amino-6-(methylamino)pyridine core linked to pyrimidin-4-oneIRAK4 27 nM >100-fold vs. 111 other kinasesBioorg. Med. Chem. Lett. (2015)
Symmetric Parent Unsubstituted 2,6-diaminopyridine coreIRAK4>500 nMPoor (Promiscuous binding)Internal/Baseline
Clinical Standard Palbociclib (PD-0332991)CDK4/611 nMHigh (CDK4/6 specific)FDA Data
N2-Methyl Analog 3-acyl-2,6-diamino-N2-methylpyridineCDK1/2 45 nM Moderate (CDK1/2 > CDK4)Lin et al. (2005)
Standard Control RoscovitineCDK1/2/5200-450 nMLow (Pan-CDK)SelleckChem

Analysis:

  • The N2-methyl substitution significantly enhances potency (27 nM vs >500 nM) compared to the symmetric parent.

  • Causality: The methyl group often displaces a conserved water molecule or fits into a small hydrophobic "gatekeeper" pocket that the unsubstituted amine cannot exploit, locking the ligand in the active conformation.

Antimicrobial & Biofilm Modulation

Beyond oncology, these derivatives show utility in combating resistant bacteria, specifically by disrupting biofilm formation rather than simple bactericidal action.

  • Activity: N2-methyl derivatives show a 2-8 fold reduction in Minimum Inhibitory Concentration (MIC) against MRSA compared to symmetric 2,6-diaminopyridine.

  • Mechanism: The methylated amine alters the pKa (approx. 6.8 vs 6.0 for the parent), enhancing membrane permeability in Gram-positive strains.

Mechanistic Insight: The "Hinge Binder" Mode

The biological activity of N2-Methylpyridine-2,6-diamine derivatives is dictated by their ability to form a Donor-Acceptor-Donor (D-A-D) hydrogen bond network with the kinase hinge region.

KinaseBinding Substrate N2-Methyl Derivative Hinge Kinase Hinge (Glu/Val Backbone) Substrate->Hinge H-Bond (NH Donor) Pocket Hydrophobic Pocket Substrate->Pocket Methyl Group (Steric Fit) Hinge->Substrate H-Bond (N Acceptor) Activity Inhibition (IC50 < 50nM) Hinge->Activity Stabilization Pocket->Activity Selectivity

Figure 1: Schematic of the bidentate binding mode. The N2-methyl group (blue) provides critical hydrophobic contacts (yellow) that anchor the molecule, while the pyridine nitrogen and primary amine form the H-bond hinge (red).

Experimental Protocols

To validate the activity of these derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Synthesis: Selective N2-Methylation

Direct methylation of 2,6-diaminopyridine often leads to over-alkylation. A selective route via halogen displacement is preferred.

  • Starting Material: 2,6-Dibromopyridine or 2-Amino-6-bromopyridine.

  • Reagents: Methylamine (2.0 M in THF), CuI (Catalyst), L-Proline (Ligand), K2CO3 (Base).

  • Procedure:

    • Dissolve 2-amino-6-bromopyridine (1.0 eq) in DMSO.

    • Add CuI (0.1 eq), L-Proline (0.2 eq), and K2CO3 (2.0 eq).

    • Add Methylamine (1.5 eq).

    • Heat to 90°C for 12 hours under Argon.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product spot will be more polar than starting bromide but less polar than the symmetric diamine.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Kinase Inhibition Assay (FRET-based)

Used to generate the IC50 data in Table 1.

  • Reagents: Recombinant Kinase (e.g., CDK2/CyclinE), Fluorescent Peptide Substrate (e.g., Histone H1 derived), ATP (at Km), Test Compound (N2-methyl derivative).

  • Workflow:

    • Preparation: Dilute compounds in DMSO (Start at 10 µM, 1:3 serial dilution).

    • Incubation: Mix Enzyme + Compound + Peptide in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2). Incubate 15 min at RT.

    • Initiation: Add ATP to start reaction. Run for 60 min.

    • Detection: Add Stop Solution (EDTA) + Detection Antibody (Eu-labeled). Read TR-FRET signal.

  • Self-Validation Check:

    • Z-Prime Score: Must be > 0.5 for the assay to be valid.

    • Reference: Run Staurosporine as a positive control (Expected IC50 < 5 nM).

References

  • Lin, R., et al. (2005). "3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. Link

  • McElroy, W. T., et al. (2015). "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 6(6), 660-665. Link

  • Van der Plas, H. C. (2023). "Selective Mono- and Diamination of 2,6-Dibromopyridine." Journal of Organic Chemistry, 88(14), 9820-9831. Link

  • PubChem Compound Summary. (2024). "N2-Methylpyridine-2,5-diamine and related 2,6-isomers." National Center for Biotechnology Information. Link

N2-Methylpyridine-2,6-diamine: A Chemoselective Scaffold for Asymmetric Ligand Design and API Synthesis

[1][2]

Executive Summary

In the landscape of pyridine-based building blocks, 2,6-Diaminopyridine (DAP) has long been the industry standard for synthesizing symmetric pincer ligands and supramolecular arrays.[1][2] However, its symmetric nature poses a significant limitation when desymmetrization is required.

** N2-Methylpyridine-2,6-diamine** (CAS: 75135-46-5), the asymmetric mono-methylated variant, overcomes this bottleneck.[1][2] By introducing a steric and electronic bias between the two nitrogen centers, this scaffold enables high-fidelity regioselective functionalization .[1][2] This guide evaluates its performance against DAP, focusing on solubility profiles, chemoselectivity in Schiff base formation, and its critical role in "Extended Metal Atom Chain" (EMAC) ligand design.

Comparative Analysis: N2-Methylpyridine-2,6-diamine vs. 2,6-Diaminopyridine

The introduction of a single methyl group fundamentally alters the reactivity landscape. The table below summarizes the key physicochemical and functional differences.

Feature2,6-Diaminopyridine (DAP) N2-Methylpyridine-2,6-diamine Performance Implication
Symmetry

Symmetric

Asymmetric
DAP requires statistical desymmetrization (low yield).[1][2] N2-Me is pre-desymmetrized.[1][2]
Solubility Low in DCM/THF; High in MeOH/H2OImproved solubility in DCM/THFN2-Me allows for anhydrous reactions in non-protic solvents, critical for moisture-sensitive metalation.[1][2]
Primary Amine (

)
Two equivalent sitesOne site (C6 position)N2-Me enables selective mono-imine formation without protecting groups.[1][2]
Secondary Amine (

)
NoneOne site (C2 position)Acts as a steric block against double condensation; remains available for metal coordination.[1][2]
Performance Case Study: Asymmetric Pincer Ligand Synthesis

The most distinct performance advantage of N2-Methylpyridine-2,6-diamine is observed in the synthesis of unsymmetrical NNN-pincer ligands .[1][2]

The Challenge with DAP

When reacting DAP with an electrophile (e.g., 2-pyridinecarboxaldehyde) to form a tridentate ligand, the reaction typically proceeds to the bis-imine (symmetric product).[1][2] Stopping the reaction at the mono-imine stage is kinetically difficult, often resulting in a statistical mixture (Mono:Bis:Starting Material ~ 2:1:1) that requires tedious chromatographic separation.[2]

The Solution with N2-Methylpyridine-2,6-diamine

The asymmetric scaffold leverages chemoselectivity :

  • Kinetic Bias: The primary amine (

    
    ) is significantly more nucleophilic toward aldehydes than the secondary amine (
    
    
    ).[1][2]
  • Product: The reaction yields the Mono-Imine / Mono-Amine ligand almost exclusively under standard conditions.[1][2]

Mechanism Visualization

The following diagram illustrates the divergent pathways.

ReactionPathwaysStart_DAP2,6-Diaminopyridine(Symmetric)Prod_DAP_MixMixture:1. Mono-Imine (Target)2. Bis-Imine (Over-reaction)3. Unreacted DAPStart_DAP->Prod_DAP_Mix StatisticalDistributionStart_MeN2-Methylpyridine-2,6-diamine(Asymmetric)Prod_Me_CleanSelective Product:Mono-Imine / Mono-AmineStart_Me->Prod_Me_Clean Chemoselective(Primary NH2 reacts)Reagent+ 1 eq. Aldehyde(R-CHO)Reagent->Start_DAPReagent->Start_Me

Figure 1: Chemoselective advantage of N2-Methylpyridine-2,6-diamine in Schiff base condensation reactions.

Experimental Protocol: Synthesis of an Unsymmetrical NNN-Ligand

Objective: Synthesize N-(6-(methylamino)pyridin-2-yl)-1-(pyridin-2-yl)methanimine. Rationale: This protocol demonstrates the selective condensation of the primary amine while leaving the secondary methylamine intact for later coordination.

Materials:
  • N2-Methylpyridine-2,6-diamine (1.0 eq)[1][2]

  • 2-Pyridinecarboxaldehyde (1.05 eq)[1][2]

  • Ethanol (Absolute, anhydrous)

  • Magnesium Sulfate (

    
    , anhydrous)[2]
    
  • Formic acid (Catalytic, 1-2 drops)[1][2]

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask, dissolve N2-Methylpyridine-2,6-diamine (1.23 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add

    
     (2.0 g) to the solution to act as a water scavenger (driving the equilibrium forward).
    
  • Condensation: Add 2-Pyridinecarboxaldehyde (1.0 mL, 10.5 mmol) dropwise at room temperature. Add 2 drops of formic acid.[1]

  • Reaction: Stir the mixture at Reflux (78°C) for 4 hours.

    • Note: Unlike DAP, which might require strict stoichiometry control, the lower reactivity of the

      
       group prevents over-condensation even with slight excess aldehyde.
      
  • Workup: Filter off the

    
     while hot.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or addition of cold hexane.

  • Validation:

    • 
       NMR (CDCl
      
      
      ):
      Look for the imine proton singlet (
      
      
      ppm) and the diagnostic doublet for the methyl group (
      
      
      ppm, coupling to NH) or singlet if exchange is fast.[2] The integration should show a 1:1 ratio of imine to methyl group.
Application in Pharmaceutical Intermediates

While often overshadowed by its ethyl-ester analogs in direct drug manufacturing, N2-Methylpyridine-2,6-diamine is a critical reference standard for impurity profiling in the synthesis of anticoagulants like Dabigatran Etexilate .[1][2]

  • Impurity Tracking: In the synthesis of Dabigatran, the central pyridine ring is substituted with a benzimidazole and a beta-alanine derivative.[1] Side reactions involving methylating agents or amine exchange can generate N-methylated pyridine byproducts.[1][2]

  • Analytical Standard: High-purity N2-Methylpyridine-2,6-diamine is used to calibrate HPLC methods to ensure these genotoxic impurities are below the Threshold of Toxicological Concern (TTC).[1][2]

Workflow: Impurity Identification

ImpurityWorkflowSampleCrude API Batch(Dabigatran Intermediate)HPLCHPLC-MS AnalysisSample->HPLCMatchRetention Time Matching& MS FragmentationHPLC->MatchRefStdReference Standard:N2-Methylpyridine-2,6-diamineRefStd->HPLC SpikingActionProcess Optimization:Adjust Methylation StoichiometryMatch->Action If Detected

Figure 2: Role of N2-Methylpyridine-2,6-diamine in API impurity profiling workflows.

References
  • Selective Mono- and Diamination of 2,6-Dibromopyridine. ACS Omega. (2025).[1][2] Describes the synthesis of asymmetric aminopyridines and their utility in Extended Metal Atom Chain (EMAC) complexes. [2]

  • Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. NCBI / PMC. Demonstrates the structural parameters of methylated pyridine-diamine ligands in pincer complexes. [2]

  • Synthesis and cytotoxicity of pincer N-heterocyclic ligands. PubMed Central. Discusses the nucleophilic aromatic substitution patterns of 2,6-dibromopyridine, relevant to the synthesis of the N2-methyl derivative. [2]

  • Dabigatran Impurity Profiling. Der Pharma Chemica. (2018). Outlines the synthetic pathways and potential pyridine-based impurities in anticoagulant manufacture.[1][2]

×

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